molecular formula C21H18ClF2N3O2 B2929246 N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide CAS No. 1251547-85-9

N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide

Cat. No.: B2929246
CAS No.: 1251547-85-9
M. Wt: 417.84
InChI Key: FOFVVSFBDXQGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methyl, and difluoro substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

F3406-1482, also known as N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide, primarily targets the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the fusion process required for the virus to enter host cells .

Mode of Action

F3406-1482 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 disrupts this process, effectively preventing the virus from entering the host cell .

Biochemical Pathways

The primary biochemical pathway affected by F3406-1482 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-1482 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This disruption halts the initiation of transcription and replication of the virus genome, effectively stopping the virus multiplication .

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests it is capable of reaching the intracellular environment where the virus attempts to replicate .

Result of Action

The primary result of F3406-1482’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively halts the virus’s life cycle and its ability to cause infection .

Action Environment

Its mechanism of action suggests that it functions within the intracellular environment, specifically the endosome compartment where the ph-dependent fusion process occurs .

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction typically requires a green solvent like ethanol and proceeds under mild conditions to yield the desired product.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and difluoro groups make it susceptible to nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chloro, methyl, and difluoro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-13(22)3-2-4-16(11)25-18(28)10-27-8-7-17-12(9-27)21(29)19-14(23)5-6-15(24)20(19)26-17/h2-6H,7-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFVVSFBDXQGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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